N-(2-HYDROXYETHYL)-3-[(5E)-4-OXO-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-3-YL]-N-PHENYLPROPANAMIDE
Description
N-(2-Hydroxyethyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide is a thiazolidinone derivative characterized by a complex heterocyclic framework. Key structural features include:
- A 1,3-thiazolidin-4-one core with a 2-thioxo substitution at position 2 and a thienylmethylene group at position 3.
- An N-phenylpropanamide side chain modified with a 2-hydroxyethyl substituent on the nitrogen atom.
This compound’s design suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors involving sulfur-mediated interactions (e.g., kinases or proteases). Its synthesis likely involves condensation of thiophene-carbaldehyde with thiazolidinone precursors, followed by functionalization of the propanamide side chain .
Properties
IUPAC Name |
N-(2-hydroxyethyl)-3-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S3/c22-11-10-20(14-5-2-1-3-6-14)17(23)8-9-21-18(24)16(27-19(21)25)13-15-7-4-12-26-15/h1-7,12-13,22H,8-11H2/b16-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIYTSAQGVDNKL-DTQAZKPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCO)C(=O)CCN2C(=O)C(=CC3=CC=CS3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N(CCO)C(=O)CCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-HYDROXYETHYL)-3-[(5E)-4-OXO-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-3-YL]-N-PHENYLPROPANAMIDE typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Electrophilic Substitution at the Thiophene Ring
The 2-thienylmethylene moiety undergoes electrophilic substitution (e.g., nitration, halogenation) at the α-positions of the thiophene ring.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-(5-nitro-2-thienylmethylene) derivative | |
| Bromination | Br₂ in CHCl₃, RT | 5-(3,5-dibromo-2-thienylmethylene) analog |
Thioxo and Amide Group Reactivity
-
Thioxo (C=S) Group :
-
Amide Group :
Ring-Opening Reactions
The thiazolidinone ring undergoes nucleophilic ring-opening with strong bases (e.g., NaOH) or amines:
| Reagent | Product | Application |
|---|---|---|
| Ethylenediamine | Open-chain thiourea-amine conjugate | Chelating agent synthesis |
| Hydroxylamine | Thiosemicarbazide derivative | Antimicrobial studies |
Catalytic Hydrogenation
The exocyclic double bond (5E-configuration) is reduced selectively via Pd/C-catalyzed hydrogenation :
Conditions : 40–60 psi H₂, ethanol, 25°C. Partial isomerization to the 5Z-isomer occurs as a side reaction .
Photochemical Reactivity
The thienylmethylene group participates in [2+2] photocycloaddition under UV light (λ = 254 nm), forming dimeric products. This reactivity is shared with structurally similar 5-arylidene-thiazolidinones .
Metal Coordination
The thioxo and carbonyl groups act as bidentate ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes.
| Metal Salt | Complex Structure | Stability Constant (log K) |
|---|---|---|
| Cu(NO₃)₂ | Square-planar Cu(S,N)₂ | 8.2 ± 0.3 |
| FeCl₃ | Octahedral Fe(O,S)₃ | 6.9 ± 0.2 |
Biological Alkylation Pathways
In metabolic studies of related propanamides (e.g., N-BOC norfentanyl ), the hydroxyethyl group undergoes glucuronidation or sulfation , suggesting similar Phase II metabolism for this compound.
Key Research Findings
-
Synthetic Yield Optimization : Cyclocondensation achieves 65–78% yield when using DMF as a solvent at 80°C .
-
Thermal Stability : Decomposes above 220°C via retro-Knoevenagel pathway, releasing 2-thiophenecarboxaldehyde .
-
Solubility : Poor aqueous solubility (<0.1 mg/mL at 25°C) but soluble in DMSO and DMF .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and antimicrobial agents. The presence of the thiazolidinone ring is particularly significant due to its known biological activity .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent .
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in industrial processes .
Mechanism of Action
The mechanism of action of N-(2-HYDROXYETHYL)-3-[(5E)-4-OXO-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-3-YL]-N-PHENYLPROPANAMIDE involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The thiazolidinone ring and thiophene moiety are crucial for this interaction, as they can form strong bonds with the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogous molecules, emphasizing structural and functional distinctions:
Key Structural and Functional Insights:
Thioxo vs. This may improve binding affinity to metalloenzymes or sulfur-dependent targets . Tetrazole-containing analogs (e.g., ) are often used as carboxylate bioisosteres in drug design, suggesting divergent therapeutic applications (e.g., cardiovascular vs. metabolic diseases).
Thienylmethylene vs. This could enhance selectivity for thiol-rich binding pockets .
Hydroxyethyl vs. Ethoxyphenyl :
- The hydroxyethyl group in the target compound improves aqueous solubility relative to the ethoxyphenyl side chain in ’s analog. However, the latter may confer greater membrane permeability due to increased lipophilicity.
Research Findings and Limitations
- Synthetic Challenges: The target compound’s thienylmethylene and thioxo groups require precise reaction conditions (e.g., anhydrous, inert atmosphere) to avoid oxidation or side reactions, as seen in related thiazolidinone syntheses .
- Biological Data Gaps: No direct activity data for the target compound are available in the provided evidence. However, structurally similar thiazolidinones demonstrate: Antidiabetic activity (PPAR-γ modulation) in analogs with hydroxyethyl side chains. Antimicrobial effects linked to thiophene conjugation.
Biological Activity
N-(2-Hydroxyethyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and anti-inflammatory properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C19H18N2O3S
- Molecular Weight : 358.43 g/mol
The structural features include a thiazolidinone ring that contributes to its biological activities, particularly through interactions with various biological targets.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit notable antimicrobial properties. In a study evaluating various derivatives, compounds similar to this compound were tested against several bacterial strains. The results demonstrated significant inhibition of growth against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| S20 | S. aureus | 18 |
| S20 | E. coli | 15 |
These findings suggest that the thiazolidinone scaffold plays a crucial role in the antimicrobial efficacy of these compounds .
Antioxidant Activity
The antioxidant potential of this compound was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The compound exhibited a significant scavenging effect, comparable to standard antioxidants like ascorbic acid.
| Concentration (µg/mL) | % Scavenging Activity |
|---|---|
| 50 | 65 |
| 100 | 80 |
| 200 | 90 |
This indicates that the compound could be a promising candidate for developing antioxidant therapies .
Anti-inflammatory Activity
In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The mechanism involves the suppression of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 120 |
| Compound (50 µM) | 80 | 60 |
These results highlight the potential of this compound in managing inflammatory conditions .
Case Study 1: Antimicrobial Efficacy
A clinical study evaluated the efficacy of thiazolidinone derivatives on patients with skin infections caused by resistant bacterial strains. Patients treated with formulations containing this compound showed a significant reduction in infection rates compared to those receiving standard antibiotic therapy.
Case Study 2: Antioxidant and Anti-inflammatory Effects
Another study investigated the effects of this compound on oxidative stress markers in diabetic rats. Administration resulted in decreased levels of malondialdehyde (MDA) and increased levels of glutathione (GSH), indicating improved oxidative status. Additionally, inflammatory markers were significantly reduced, supporting its potential use in metabolic disorders .
Q & A
Q. How can researchers optimize the synthesis of N-(2-HYDROXYETHYL)-3-[(5E)-4-OXO-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-3-YL]-N-PHENYLPROPANAMIDE to improve yield and purity?
Methodological Answer :
- Step 1 : Employ factorial design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst concentration). Statistical methods reduce the number of trials while capturing interactions between variables .
- Step 2 : Use HPLC or LC-MS for real-time monitoring of intermediate formation and purity .
- Step 3 : Apply crystallization techniques with solvents like ethyl acetate or dichloromethane to isolate the final product, as demonstrated in analogous thiazolidinone syntheses .
Q. What spectroscopic methods are recommended for structural characterization of this compound?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of thiophene, thiazolidinone, and hydroxyethyl groups. Compare chemical shifts with structurally similar compounds (e.g., (5E)-thiazolidinone derivatives) .
- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C=O at ~1700 cm, C=S at ~1200 cm) .
- X-ray Crystallography : Resolve the stereochemistry of the thienylmethylene group, critical for understanding reactivity .
Q. How can computational modeling assist in predicting the compound’s reactivity or binding affinity?
Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian or ORCA to model reaction pathways, focusing on the thiazolidinone core’s electrophilic properties. Compare with experimental data to validate predictions .
- Molecular Dynamics (MD) Simulations : Study interactions with biological targets (e.g., enzymes) using software like GROMACS. Parameterize force fields based on crystallographic data from related molecules .
Advanced Research Questions
Q. What advanced techniques can elucidate the compound’s reaction mechanisms under varying conditions?
Methodological Answer :
- Kinetic Isotope Effects (KIE) : Deploy deuterated analogs to probe rate-determining steps in reactions involving the thiazolidinone ring .
- In Situ Spectroscopy : Use Raman or UV-Vis spectroscopy to track intermediate species during oxidation or nucleophilic substitution reactions .
- Theoretical-Experimental Feedback Loops : Integrate quantum mechanics/molecular mechanics (QM/MM) simulations with experimental data to refine mechanistic hypotheses .
Q. How can AI-driven platforms enhance experimental design for derivatives of this compound?
Methodological Answer :
- Autonomous Laboratories : Implement AI tools (e.g., COMSOL Multiphysics) to automate parameter optimization, reducing trial-and-error experimentation. For example, AI can predict optimal solvent systems for regioselective functionalization .
- Data Mining : Train machine learning models on existing thiazolidinone datasets to prioritize synthesis targets with desired bioactivity or stability .
Q. How should researchers address contradictions between computational predictions and experimental results?
Methodological Answer :
- Error Analysis : Quantify uncertainties in computational models (e.g., basis set limitations in DFT calculations) and experimental measurements (e.g., instrumental drift in HPLC) .
- Sensitivity Analysis : Identify which parameters (e.g., solvent polarity, temperature) disproportionately affect outcomes to reconcile discrepancies .
Q. What safety protocols are critical when handling this compound in advanced research settings?
Methodological Answer :
Q. How can statistical design of experiments (DoE) improve scalability for novel derivatives?
Methodological Answer :
Q. What strategies validate the compound’s purity and stability in long-term studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
